molecular formula C18H19N3O4 B12013363 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide CAS No. 359810-25-6

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12013363
CAS No.: 359810-25-6
M. Wt: 341.4 g/mol
InChI Key: UBRWNLUFGXVKKN-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide: is a mouthful, but its structure reveals its complexity. Let’s break it down:

  • The core structure consists of an acetamide group (2-oxoacetamide) linked to a hydrazine moiety.
  • The ethoxybenzylidene group adds aromaticity and reactivity.
  • The 4-methoxyphenyl substituent contributes to its overall properties.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • While not widely produced industrially, small-scale synthesis follows similar principles.

Chemical Reactions Analysis

Reactions::

    Oxidation: The hydrazine group can undergo oxidation to form a diazo compound.

    Substitution: The ethoxybenzylidene group is susceptible to nucleophilic substitution.

    Reduction: Reduction of the carbonyl group forms the corresponding alcohol.

Common Reagents and Conditions::

    Oxidation: Sodium nitrite, acid.

    Substitution: Alkali metal hydroxides, aprotic solvents.

    Reduction: Sodium borohydride, ethanol.

Major Products::
  • Oxidation: Diazo compound.
  • Substitution: Ethoxybenzylidene group replaced by nucleophiles.
  • Reduction: Alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: Possible applications in drug design.

    Industry: Limited industrial use due to its complexity.

Mechanism of Action

    Targets: Likely interacts with enzymes or receptors due to its structural features.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

CAS No.

359810-25-6

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N'-[(E)-(2-ethoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide

InChI

InChI=1S/C18H19N3O4/c1-3-25-16-7-5-4-6-13(16)12-19-21-18(23)17(22)20-14-8-10-15(24-2)11-9-14/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+

InChI Key

UBRWNLUFGXVKKN-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.